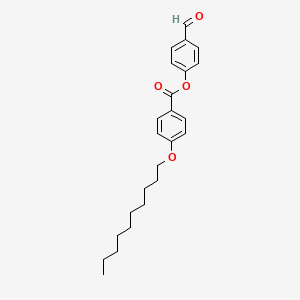

4-Formylphenyl 4-(decyloxy)benzoate

描述

属性

CAS 编号 |

56800-35-2 |

|---|---|

分子式 |

C24H30O4 |

分子量 |

382.5 g/mol |

IUPAC 名称 |

(4-formylphenyl) 4-decoxybenzoate |

InChI |

InChI=1S/C24H30O4/c1-2-3-4-5-6-7-8-9-18-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(19-25)11-15-23/h10-17,19H,2-9,18H2,1H3 |

InChI 键 |

WHJLOVBONWNLRI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |

产品来源 |

United States |

科学研究应用

Synthesis and Characterization

The synthesis of 4-Formylphenyl 4-(decyloxy)benzoate typically involves a multi-step process that includes the formation of the benzoate structure followed by the introduction of the decyloxy group. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis Steps

- Formation of 4-(decyloxy)benzoic Acid : This is achieved through alkylation reactions involving long-chain alcohols.

- Esterification : The benzoic acid derivative is then esterified with 4-formylphenol using coupling agents like Dicyclohexylcarbodiimide (DCC) to yield the final compound.

Characterization Techniques

- NMR Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.

- IR Spectroscopy : Identifies characteristic absorption bands corresponding to functional groups within the molecule.

- Mass Spectrometry : Confirms molecular weight and structure.

Liquid Crystals

This compound has shown promising properties as a liquid crystal material. Its structural characteristics allow it to exhibit thermotropic behavior, which is crucial for applications in display technologies.

| Property | Value |

|---|---|

| Phase Transition Temp. | ~70°C (typical range) |

| Optical Clarity | High |

| Mesomorphic Behavior | Calamitic |

Studies have demonstrated that compounds with similar structures exhibit significant thermal stability and mesomorphic properties, making them suitable for use in LCDs and other display technologies .

Polymer Science

The incorporation of this compound into polymer matrices can enhance their optical and thermal properties. Research indicates that this compound can be used as a monomer or additive to improve the performance of polymers used in optical applications.

| Application | Effect |

|---|---|

| Optical Coatings | Enhanced clarity and durability |

| Thermoplastic Polymers | Improved thermal stability |

The use of this compound in polymer formulations has been linked to improved mechanical properties and better resistance to environmental factors .

Biomedical Applications

Emerging research suggests potential applications in drug delivery systems due to its biocompatibility and ability to form organized structures at the molecular level. The ability to modify its surface properties through chemical functionalization may lead to targeted drug delivery systems that can improve therapeutic efficacy .

Case Study 1: Liquid Crystal Displays

A study conducted on the application of this compound in liquid crystal displays demonstrated its efficacy in improving response times and color reproduction compared to traditional liquid crystal materials. The research highlighted its potential for next-generation displays .

Case Study 2: Polymer Blends

In another study, blends of polycarbonate with varying concentrations of this compound were analyzed for their thermal and optical properties. Results indicated a significant enhancement in thermal stability and optical clarity, suggesting its utility in high-performance optical components .

相似化合物的比较

Structural Analogs with Varying Terminal Alkyl Chains

Compounds in the series (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate (Figure 1) exhibit structural similarities but differ in terminal alkyl chain length (hexyloxy, octyloxy, decyloxy, dodecyloxy). Key findings include:

- Phase Behavior : Longer chains (e.g., decyloxy) stabilize mesophases (Cr → M1 → M2 → I transitions) and broaden mesomorphic temperature ranges compared to shorter chains (hexyloxy) .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, while longer alkyl chains improve packing efficiency .

Table 1 : Phase Transition Temperatures of Selected Analogs

Functional Group Modifications

Allyl 4-((4-(Decyloxy)Benzoyl)Oxy)Benzoate

This monomer, used in polysiloxane-based elastomers, shares the decyloxy-benzoate core but substitutes the formylphenyl group with an allyl ester. Key differences:

- Applications : The allyl group enables cross-linking via hydrosilylation, forming elastomers with actuation properties .

- Performance : Elastomers with alkyl-based cross-linkers exhibit superior thermal stability (decomposition >300°C) and mechanical resilience compared to phenyl-substituted analogs .

Pyridin-4-yl 4-(Decyloxy)Benzoate

Replacing the formylphenyl group with a pyridinyl moiety alters polarity and hydrogen-bonding capacity.

Chain Length and Substituent Position Effects

4-(Hexyloxy)Phenyl 4-(Decyloxy)Benzoate

This compound (CAS 68162-09-4) features a hexyloxy group on one phenyl ring and a decyloxy chain on the other.

(4-Decoxyphenyl) 4-Butoxybenzoate

With a butoxy chain (C4H9O) instead of decyloxy, this compound (MW 426.59) demonstrates how shorter chains reduce mesophase stability, favoring crystalline phases over liquid crystalline behavior .

Advanced Derivatives with Rigid Groups

4-[(S,S)-2,3-Epoxyhexyloxy]Phenyl 4-(Decyloxy)Benzoate incorporates an epoxyhexyloxy group, introducing rigidity. Physical properties include a high boiling point (588.5°C) and density (1.055 g/cm³), suggesting improved thermal stability over flexible analogs .

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via activation of 4-decyloxybenzoic acid by DCC, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the attack of 4-hydroxybenzaldehyde’s phenolic oxygen on the activated carbonyl. The typical protocol involves:

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Molar Ratios : 1:1.1 stoichiometry of 4-hydroxybenzaldehyde to 4-decyloxybenzoic acid to ensure complete conversion.

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the crude product is purified via cold ethanol washing or recrystallization from hexane/ethyl acetate mixtures.

Experimental Data and Yield Optimization

While explicit yield percentages are scarce in literature, procedural reports suggest high efficiency. For example, a derivative synthesis using 2,3-difluoro-4-decyloxybenzoic acid achieved complete conversion within 2 hours, as evidenced by -NMR monitoring. Key spectral data for the target compound include:

-

-NMR (CDCl): δ 9.90 (d, J = 2.1 Hz, 1H, formyl), 8.00–7.90 (m, 4H, aromatic), 4.11 (t, J = 6.6 Hz, 2H, OCH).

-

-NMR: δ 191.03 (formyl), 164.79 (ester carbonyl), 159.92–122.53 (aromatic carbons).

Alternative Synthetic Approaches

Acid-Catalyzed Condensation

A less common method involves acid-catalyzed condensation, though this is typically reserved for structurally analogous compounds. For instance, 4-formylphenyl 4-(n-alkoxy)benzoates have been synthesized using p-toluenesulfonic acid (PTSA) in refluxing toluene. However, this method risks formyl group degradation under acidic conditions, making it less favorable for the target compound.

Base-Promoted Esterification

Base-mediated reactions (e.g., using KCO or NaH) are impractical here due to the sensitivity of the formyl group to nucleophilic attack. No literature reports successful application to 4-formylphenyl esters.

Optimization of Reaction Parameters

Solvent Effects

Catalyst Variations

-

DCC vs. EDCI : Ethylcarbodiimide (EDCI) offers easier byproduct removal but lower efficiency in bulky ester syntheses.

-

DMAP Loading : Increasing DMAP to 0.3 equiv reduces reaction time but complicates purification.

Purification and Characterization

Isolation Techniques

常见问题

Q. What are the standard synthetic routes for preparing 4-formylphenyl 4-(decyloxy)benzoate?

The compound is synthesized via esterification between 4-formylphenol derivatives and 4-(decyloxy)benzoic acid. Catalysts like sulfuric acid or p-toluenesulfonic acid are used to drive the reaction, followed by purification via column chromatography to isolate the ester product . For scalability, continuous-flow reactors and automated systems improve yield and reproducibility .

Q. How can purity and structural integrity be validated during synthesis?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:

- 1H/13C NMR to confirm ester linkage and decyloxy chain integration .

- IR spectroscopy to identify carbonyl (C=O) and formyl (CHO) groups .

- Elemental analysis to verify stoichiometry .

Q. What safety precautions are critical when handling this compound?

- Avoid inhalation/contact with skin/eyes due to potential respiratory and dermal irritation (refer to GHS hazard codes H315, H319, H335) .

- Use PPE (gloves, N95 masks) and work in a fume hood. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. How do the formyl and ester functional groups influence reactivity?

Q. What solvents are optimal for dissolving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloromethane) are preferred due to the compound’s hydrophobic decyloxy chain and polar ester/formyl groups .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) by enhancing thermal uniformity. For example, esterification under microwaves at 80–100°C with catalytic p-TsOH achieves >90% yield .

Q. What computational strategies predict biological activity or material properties?

Q. How is this compound applied in liquid crystal research?

The decyloxy chain promotes mesophase stability, while the formyl group enables functionalization. For example, acrylate derivatives form reactive mesogens used in tunable optical devices .

Q. What methodologies assess its potential in pharmacological studies?

- In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to evaluate anticancer activity .

- ROS scavenging assays to test antioxidant potential .

- Enzyme inhibition kinetics (e.g., against COX-2) using fluorometric or spectrophotometric methods .

Q. How can reaction mechanisms be elucidated for formyl-group transformations?

- Kinetic studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying temperatures/pH.

- Isotopic labeling : Use D₂O or ¹³C-labeled reagents to trace proton/carbon pathways in oxidation/reduction reactions .

Contradictions and Limitations in Current Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。